molecular formula C19H20ClFN2O4S B3701695 N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3701695
M. Wt: 426.9 g/mol
InChI Key: FKFSKISLPWFMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the chloromethoxyphenyl and fluorobenzenesulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Purification methods such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, piperidine derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the aromatic rings or the piperidine ring itself. Examples include:

  • N-(2-METHOXY-5-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparative studies with similar compounds can highlight its distinct properties and advantages.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4S/c1-27-18-7-2-14(20)12-17(18)22-19(24)13-8-10-23(11-9-13)28(25,26)16-5-3-15(21)4-6-16/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFSKISLPWFMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(5-CHLORO-2-METHOXYPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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